4-aminobenzenesulfonyl Chloride
Overview
Description
4-Aminobenzenesulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S . It is also known by other names such as 4-Aminobenzene-1-sulfonyl chloride and 4-amino-benzenesulfonylchloride . The average mass of this compound is 191.635 Da .
Molecular Structure Analysis
The molecular structure of 4-aminobenzenesulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The mono-isotopic mass of this compound is 190.980774 Da .Chemical Reactions Analysis
4-Aminobenzenesulfonyl chloride is used in the synthesis of sodium sulfacetamide. In one of the routes, it is refluxed with acetamide .Physical And Chemical Properties Analysis
4-Aminobenzenesulfonyl chloride is a solid compound . The empirical formula is C6H6ClNO2S . The molecular weight is 191.64 .Scientific Research Applications
Reactivity and Hydrolysis Studies
- Reactivity Across pH Range: The reactivity of 4-aminobenzenesulfonyl chloride has been studied across different pH levels. It exhibits a unique independence of reactivity from pH, maintaining a stable reactivity profile from pH 2 to 11, suggesting its utility in various pH-sensitive applications (Cevasco, Piątek, & Thea, 2011).
Application in Solid-Phase Synthesis
- Polymer-Supported Benzenesulfonamides: 4-Aminobenzenesulfonyl chloride has been utilized in the preparation of polymer-supported benzenesulfonamides. These intermediates are key in various chemical transformations and solid-phase synthesis, contributing to the development of diverse chemical structures (Fülöpová & Soural, 2015).
Enhancing Antimicrobial Properties
- Treatment of Cotton Fabrics: The compound has been used in the treatment of cotton fabrics to increase anionic sites and enhance the exhaustion of cationic compounds, thereby imparting durable antimicrobial properties. This application is significant in developing antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).
Synthesis of Novel Polymers
- Self-Polycondensation of Active Derivatives: Active derivatives of p-aminobenzenesulfonic acid have been synthesized using 4-aminobenzenesulfonyl chloride, leading to the formation of novel poly(p-benzenesulfonamide) polymers. These polymers have applications in various fields due to their unique solubility and thermal stability properties (Saegusa et al., 1987).
Diagnostic Applications
- Enhancing Detection in LC–MS: 4-Aminobenzenesulfonyl chloride has been used to increase the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS). This method significantly improves the sensitivity and accuracy of estrogen detection in biological fluids, crucial for medical diagnostics (Higashi et al., 2006).
Reduction of Environmental Impact
- Manufacturing of Sulfanilamide Preparations: In the manufacturing process of sulfanilamide drugs, 4-aminobenzenesulfonyl chloride serves as an intermediate. Efforts to reduce water consumption and waste in its production have been made, highlighting its role in environmentally conscious pharmaceutical manufacturing (Andosov et al., 1976).
Safety And Hazards
properties
IUPAC Name |
4-aminobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJDBAZGOYUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448029 | |
Record name | 4-aminobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminobenzenesulfonyl Chloride | |
CAS RN |
24939-24-0 | |
Record name | 4-Aminobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24939-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-aminobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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